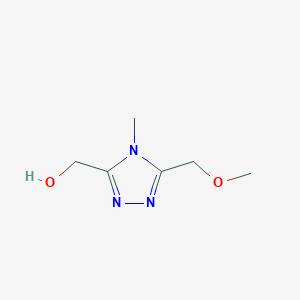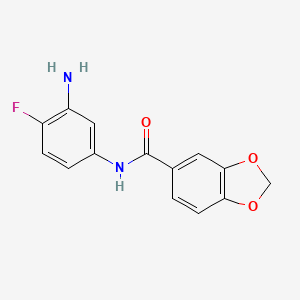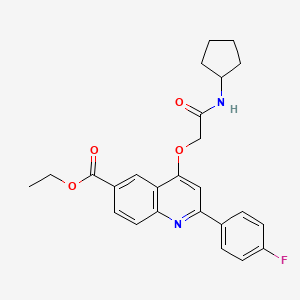
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidine carboxamides and has shown promising results in various studies.
Scientific Research Applications
Binding Affinity and DNA Interactions
Compounds structurally related to N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been studied for their ability to interact with DNA. For instance, furamidine, a dicationic minor groove binding drug with a furan moiety, shows enhanced DNA-binding affinity compared to berenil, attributed to direct hydrogen bond interactions with DNA sequences through both amidinium groups. This interaction suggests potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal potentials of furan-containing compounds. Unfused heterobicycles with furan moieties have been reported to amplify the effects of phleomycin against Escherichia coli, indicating their utility in enhancing antibiotic efficacy (Brown & Cowden, 1982). Furthermore, specific furanose derivatives have shown significant antifungal activity, underscoring their potential in developing new antifungal drugs (Dudhe, Sharma, & Verma, 2014).
Antioxidant and Anticancer Activities
Compounds with furan and pyrimidine moieties have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals suggests their potential in developing therapies to mitigate oxidative stress-related diseases. Additionally, some of these compounds have been evaluated for their anticancer activities across various cancer cell lines, offering a basis for the development of novel anticancer therapies (Dudhe, Sharma, & Verma, 2014).
Neuroinflammatory and Cognitive Disorders
Research has also focused on targeting specific receptors in the brain to treat cognitive deficits and neuroinflammatory conditions. For example, derivatives targeting the alpha7 nicotinic acetylcholine receptor have shown promise in treating cognitive deficits in schizophrenia, suggesting the therapeutic potential of furan-containing compounds in neuropsychiatric disorders (Wishka et al., 2006).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJCJDDFIKOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)
![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)


![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)
![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)
